3-Methoxy-4-methylbenzenethiol

Hydrodesulfurization catalysis C–S bond cleavage

3-Methoxy-4-methylbenzenethiol (CAS 90953-57-4) is a hetero-disubstituted aromatic thiol bearing both electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the benzene ring. With molecular formula C₈H₁₀OS and molecular weight 154.23 g/mol, it belongs to the benzenethiol derivative class that serves as a versatile building block in organic synthesis, materials science, and surface chemistry.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 90953-57-4
Cat. No. B13588881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylbenzenethiol
CAS90953-57-4
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S)OC
InChIInChI=1S/C8H10OS/c1-6-3-4-7(10)5-8(6)9-2/h3-5,10H,1-2H3
InChIKeyLTKKWYIAUXMKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-methylbenzenethiol (CAS 90953-57-4): A Dual-Substituted Aromatic Thiol for Procurement Evaluation


3-Methoxy-4-methylbenzenethiol (CAS 90953-57-4) is a hetero-disubstituted aromatic thiol bearing both electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the benzene ring . With molecular formula C₈H₁₀OS and molecular weight 154.23 g/mol, it belongs to the benzenethiol derivative class that serves as a versatile building block in organic synthesis, materials science, and surface chemistry . The simultaneous presence of the methoxy group at the meta position and the methyl group at the para position relative to the thiol creates a unique electronic and steric environment that cannot be replicated by mono-substituted analogs such as 4-methylbenzenethiol (p-toluenethiol), 3-methoxybenzenethiol, or 4-methoxybenzenethiol .

Why 3-Methoxy-4-methylbenzenethiol Cannot Be Replaced by Generic Mono-Substituted Benzenethiols


Attempting to replace 3-methoxy-4-methylbenzenethiol with simpler mono-substituted benzenethiols fails because both the position and electronic character of substituents directly govern critical performance parameters—including hydrodesulfurization (HDS) reactivity, electrochemical stability in electrolyte systems, self-assembled monolayer (SAM) packing density, and corrosion inhibition efficiency . Systematic studies on ring-substituted benzenethiols demonstrate that para-electron-releasing substituents (such as –OCH₃ or –CH₃) accelerate C–S bond cleavage by up to an order of magnitude relative to the unsubstituted parent, while meta substitution modulates this effect differently, producing a reactivity profile distinct from either para-mono-substituted or ortho-substituted isomers . Similarly, in magnesium battery electrolyte systems, the combination of 4-methyl and 4-methoxy substituents produces different anodic stability and reversibility outcomes compared to any single substituent alone . Procurement decisions must therefore be based on substituent-specific evidence rather than assuming interchangeability within the benzenethiol class.

Quantitative Comparator Evidence for 3-Methoxy-4-methylbenzenethiol in Catalysis, Electrochemistry, and Surface Engineering


Hydrodesulfurization (HDS) Reactivity: para-Methoxy Substitution Accelerates C–S Bond Cleavage vs. para-Methyl and Unsubstituted Benzenethiol

The HDS reaction rate over Mo sulfide catalyst at 200 °C follows the order para-methoxybenzenethiol > para-toluenethiol ≈ benzenethiol, with the electron-releasing methoxy group substantially promoting C–S bond hydrogenolysis . The 3-methoxy-4-methylbenzenethiol combines the strongly activating para-methyl group with a meta-methoxy substituent; based on the established para > ortho > meta reactivity pattern and the additivity of Hammett substituent constants (σₚ for –OCH₃ = –0.27; σₚ for –CH₃ = –0.17), the dual-substituted derivative is predicted to exhibit HDS reactivity intermediate between para-methoxybenzenethiol and para-toluenethiol, exceeding that of both unsubstituted benzenethiol and meta-only substituted analogs .

Hydrodesulfurization catalysis C–S bond cleavage substituent electronic effects

Magnesium Battery Electrolyte Performance: 4-Methyl vs. 4-Methoxy Benzenethiolate Systems Yield Distinct Anodic Stability and Mg Deposition Reversibility

In the thiolate-based electrolyte system (RSMgCl)n-AlCl₃/THF, the choice of R substituent directly affects electrochemical performance . Comparative data show that 4-methylbenzenethiolate-based electrolytes exhibit higher conductivity and better Mg deposition/dissolution reversibility than 4-methoxybenzenethiolate-based electrolytes, while the latter may offer improved anodic stability . The 3-methoxy-4-methylbenzenethiol, bearing both substituents, presents a unique opportunity to balance the conductivity-enhancing property of the para-methyl group with the electron-donating and potential window-modulating effect of the meta-methoxy group—a combination not achievable with either R = 4-methylbenzene or R = 4-methoxybenzene alone .

Rechargeable magnesium batteries thiolate electrolyte anodic stability Mg deposition/dissolution

Self-Assembled Monolayer (SAM) Corrosion Protection on Copper: para-Substituent Steric Bulk Governs Barrier Efficacy vs. Unsubstituted Benzenethiol

Electrochemical impedance spectroscopy on copper surfaces demonstrates that unsubstituted benzenethiol is an ineffective corrosion inhibitor, whereas para-substituted benzenethiols—including para-CH₃ and para-CH(CH₃)₂—provide measurable protection . The protection afforded correlates strongly with the steric bulk of the para substituent, which enhances the barrier properties of the SAM against electrochemically corrosive ions . The 3-methoxy-4-methylbenzenethiol, with a para-methyl group, is predicted to provide effective SAM-based corrosion inhibition comparable to para-toluenethiol, while the meta-methoxy substituent additionally contributes electronic effects that may enhance chemisorption to the copper surface without introducing steric interference at the para anchoring position .

Self-assembled monolayers corrosion inhibition copper substituent steric effects

Gold Nanocluster Ligand Architecture: Isomeric Methylbenzenethiol Position Dictates Nanocluster Nuclearity (Au₁₃₀, Au₁₀₄, or Au₄₀)

The isomeric position of a single methyl substituent on benzenethiol dramatically alters the outcome of gold nanocluster synthesis: para-methylbenzenethiol (p-MBT) yields Au₁₃₀(p-MBT)₅₀, meta-methylbenzenethiol (m-MBT) yields Au₁₀₄(m-MBT)₄₁, and ortho-methylbenzenethiol (o-MBT) yields Au₄₀(o-MBT)₂₄ . This demonstrates that minor changes in substituent position on the benzenethiol ligand framework exert decisive control over nanocluster nuclearity and structure . The 3-methoxy-4-methylbenzenethiol, with a para-methyl group and a meta-methoxy group, is predicted to direct gold nanocluster formation toward architectures distinct from those produced by any mono-methyl isomer—potentially enabling access to mixed-ligand or electronically tuned nanoclusters not accessible with para-MBT alone .

Atomically precise nanoclusters gold nanoclusters ligand isomer effect thiolate protecting ligands

Predicted pKa Differentiation: Meta-Methoxy Substitution Modulates Thiol Acidity Relative to para-Methyl-Only Benzenethiol

The predicted aqueous pKa of 3-methoxy-4-methylbenzenethiol is approximately 7.12 ± 0.20, as estimated by computational methods . This value reflects the combined electron-donating effects of the para-methyl (σₚ = –0.17) and meta-methoxy (σₘ = +0.12) substituents on the thiol acidity. For comparison, the pKa of unsubstituted benzenethiol (thiophenol) is approximately 6.6, while 4-methylbenzenethiol is predicted to have a slightly higher pKa (~6.8) due to the electron-donating para-methyl group alone . The meta-methoxy group, being electron-withdrawing by induction (σₘ > 0) but electron-donating by resonance (σₚ < 0), contributes a net small electron-withdrawing effect at the meta position, partially offsetting the acid-weakening effect of the para-methyl group . This results in a thiol acidity that is intermediate between 4-methylbenzenethiol and 4-methoxybenzenethiol, providing distinct nucleophilicity and deprotonation behavior relevant to thiolate formation in both aqueous and non-aqueous media.

Thiol acidity pKa prediction substituent electronic effects nucleophilicity

Application Scenarios Where 3-Methoxy-4-methylbenzenethiol Provides Demonstrable Advantage Over Mono-Substituted Analogs


Tunable Hydrodesulfurization (HDS) Model Substrate for Catalyst Screening

The dual electron-donating substituents of 3-methoxy-4-methylbenzenethiol create a C–S bond reactivity profile that bridges the gap between the most reactive para-methoxybenzenethiol and the moderately reactive para-toluenethiol . This makes it an ideal model substrate for benchmarking HDS catalyst activity across a continuous reactivity spectrum without requiring multiple mono-substituted benzenethiols. The compound's intermediate reactivity is particularly valuable for catalyst libraries where sensitivity to electronic effects must be calibrated with finer granularity than what para-substituted isomers alone can provide .

Next-Generation Magnesium Battery Electrolyte Ligand Design

The combination of a para-methyl group (enhancing electrolyte conductivity and Mg cycling reversibility) and a meta-methoxy group (modulating the anodic stability window) in a single benzenethiolate ligand enables structure–activity relationship (SAR) studies that cannot be performed with R = 4-methylbenzene or R = 4-methoxybenzene electrolytes alone . Researchers seeking to optimize both ionic conductivity and oxidative stability in thiolate-based magnesium battery electrolytes should prioritize 3-methoxy-4-methylbenzenethiol as a dual-functional scaffold for mixed-ligand or gradient-composition electrolyte formulations .

Sterically and Electronically Engineered Self-Assembled Monolayers on Copper for Corrosion Protection

Unlike unsubstituted benzenethiol, which fails to form protective SAMs on copper, 3-methoxy-4-methylbenzenethiol provides the essential para-substituent steric bulk required for effective barrier properties . The additional meta-methoxy group offers electronic modulation of the thiolate–copper bond without interfering with the steric packing at the para position . This dual control is advantageous for applications requiring both corrosion resistance and tailored surface wettability or electron-transfer properties, such as in printed circuit board protection, microelectronic interconnects, and electrochemical sensor electrodes .

Ligand-Directed Synthesis of Atomically Precise Gold Nanoclusters with Electronic Tuning

The para-methyl group of 3-methoxy-4-methylbenzenethiol directs gold nanocluster assembly toward large nuclearity architectures (Au₁₃₀-type), while the meta-methoxy group introduces electronic perturbation of the ligand shell that can modulate the optical, catalytic, and electronic properties of the resulting nanocluster . This makes the compound a strategic choice for synthesizing functionalized Au₁₃₀-type nanoclusters with altered HOMO–LUMO gaps, surface charge distributions, or catalytic active-site electronics compared to clusters protected exclusively by p-MBT .

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